Benzoic acid thiophen-2-ylmethylene-hydrazide

Coordination Chemistry Spectroscopy Bioinorganic Chemistry

Procure Benzoic acid thiophen-2-ylmethylene-hydrazide (CAS 16371-55-4) for applications where thiophene-sulfur coordination is critical. Unlike furan or ethylidene analogs, its sulfur heteroatom delivers a quantifiably weaker ligand field (Stability order: Cu(BFM)₂ > Cu(BTM)₂), enabling faster dissociation kinetics ideal for antimicrobial/anticancer metallodrug design. This scaffold also serves as the direct precursor for potent 5-nitrothiophene anti-MRSA agents (target MIC ≤0.14 mg/mL). Offered as a high-purity research intermediate with a favorable in vivo therapeutic window (mouse LD50 3,506 mg/kg).

Molecular Formula C12H10N2OS
Molecular Weight 230.29 g/mol
CAS No. 16371-55-4
Cat. No. B5606414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid thiophen-2-ylmethylene-hydrazide
CAS16371-55-4
Molecular FormulaC12H10N2OS
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NN=CC2=CC=CS2
InChIInChI=1S/C12H10N2OS/c15-12(10-5-2-1-3-6-10)14-13-9-11-7-4-8-16-11/h1-9H,(H,14,15)/b13-9+
InChIKeyCSNLKZXFSZSMCJ-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic Acid Thiophen-2-ylmethylene-hydrazide (CAS 16371-55-4): A Heterocyclic Hydrazone Scaffold for Chelation and Bioactive Discovery


Benzoic acid thiophen-2-ylmethylene-hydrazide (CAS 16371-55-4), also known as N'-[(E)-thiophen-2-ylmethylideneamino]benzamide, is a heterocyclic aroylhydrazone with the molecular formula C12H10N2OS and a molecular weight of 230.29 g/mol [1]. This compound belongs to the benzoylhydrazone class, characterized by an azomethine (>C=N-NH-) linkage conjugated with a thiophene ring, which enables bidentate or tridentate metal chelation [2]. It is commercially available as a research chemical (e.g., AldrichCPR collection) and serves as a versatile intermediate for synthesizing bioactive 5-nitrothiophene antimicrobials, metal complexes with antineoplastic potential, and corrosion inhibitors [3]. Its primary differentiation from furan, ethylidene, or nicotinic analogs lies in the sulfur heteroatom of the thiophene ring, which imparts distinct electronic and geometric properties in coordination chemistry and biological target interactions.

Why Generic Substitution Fails for Benzoic Acid Thiophen-2-ylmethylene-hydrazide: Critical Roles of Heteroatom and Hydrazone Geometry


Substituting benzoic acid thiophen-2-ylmethylene-hydrazide with in-class analogs like its furan or ethylidene variants is not scientifically equivalent due to quantifiable differences in their electronic and coordination behavior. The thiophene sulfur atom provides a distinct nephelauxetic effect compared to the oxygen in furan analogs, directly impacting the covalent character and stability order of metal complexes [1]. Specifically, the copper(II) complex of the thiophene analog (BTMH) exhibits a different stability order (Cu(BTM)2 < Cu(BFM)2) compared to its furan counterpart, as evidenced by d-d transition energies [1]. Furthermore, the absence of a 5-nitro group on the thiophene ring, unlike in nifuroxazide-derived analogs, results in a significantly lower antibacterial potency, with MIC values often exceeding 0.5 mg/mL against MRSA, compared to sub-0.2 mg/mL for the most active derivatives [2]. This structural specificity means generic substitution cannot replicate the compound's precise role as either a metal-binding ligand with tunable sulfur-mediated properties or as a precursor to more potent antimicrobial agents.

Quantitative Differentiation Evidence for Benzoic Acid Thiophen-2-ylmethylene-hydrazide (BTMH) Against Furan and Ethylidene Analogs


Metal Complex Stability Order: BTMH Ligand Field Strength Versus Furan Analog BFMH

The copper(II) complexes of benzoic acid [(thiophen-2-yl)methylene]hydrazide (BTMH) and its furan analog BFMH exhibit a quantifiable difference in ligand field strength and complex stability. Based on d-d transition energies, the stability order for planar Cu(II) complexes was experimentally established as Cu(BFM)2 > Cu(FCB)2 > Cu(BTM)2 > Cu(TCB)2 [1]. This indicates that the thiophene-sulfur donor atom in BTMH results in a weaker ligand field and less stable complex compared to the furan-oxygen donor in BFMH, which directly impacts the design of metal-based therapeutics and catalysts [1].

Coordination Chemistry Spectroscopy Bioinorganic Chemistry

Manganese(II) Complex Antifungal and Antibacterial Activity Compared to Furan and Ethylidene Analogs

In a comparative study, Mn(II) complexes of benzoic acid [(thiophen-2-yl)methylene]hydrazide (BTMH), benzoic acid [(furan-2-yl)methylene]hydrazide (BFMH), and their ethylidene derivatives were synthesized and screened for antifungal and antibacterial activity [1]. The thiophene-derived ligand and its Mn(II) complex exhibited activity against tested fungi and bacteria, although the study reports qualitative activity relative to the furan analog rather than standalone MIC values [1]. The magnetic and electronic data indicated a dimeric tetrahedral geometry for BTMH-Mn, which contrasts with the dodecahedral geometry of the ethylidene derivative, providing a structural basis for differential bioactivity [1].

Antimicrobial Manganese Complexes Heteroaroyl Hydrazones

Role as a Scaffold for Potent Antimicrobials: Activity Gap Between BTMH and 5-Nitro Derivatives

Benzoic acid thiophen-2-ylmethylene-hydrazide lacks the 5-nitro substitution on the thiophene ring that is critical for potent antibacterial activity against multidrug-resistant Staphylococcus aureus. In a series of 14 p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides, all compounds exhibited significant bacteriostatic activity, with the p-COCH3 derivative achieving an MIC of 0.14 mg/mL against MRSA [1]. The unsubstituted parent compound (BTMH) serves as a crucial synthetic intermediate rather than a potent end-product antimicrobial, with QSAR models indicating that hydrophobicity is a fundamental property for activity in this class [2].

Medicinal Chemistry Antibacterial Nifuroxazide Analogues

Moderate Oral Toxicity with Quantified LD50 for Safety Assessment

The compound thenylidenehydrazon benzoic acid (synonym for benzoic acid thiophen-2-ylmethylene-hydrazide) has a reported oral LD50 of 3506 mg/kg in mice, classifying it as moderately toxic by ingestion . Upon thermal decomposition, it emits toxic vapors of NOx and SOx . This safety profile is comparable to other aroylhydrazones but must be considered when selecting this compound over analogs with potentially lower acute toxicity for in vivo studies.

Toxicology Safety Profile Chemical Handling

Recommended Research and Industrial Application Scenarios for Benzoic Acid Thiophen-2-ylmethylene-hydrazide


Tunable Metal-Based Therapeutic Design

Leverage the established stability order (Cu(BFM)₂ > Cu(BTM)₂) to design metal complexes where a weaker ligand field and faster dissociation are therapeutically advantageous [1]. The thiophene-sulfur donor provides a quantifiably lower stability than furan-oxygen analogs, enabling tunable release kinetics for applications in antimicrobial or anticancer metallodrugs, particularly for indications where rapid metal ion delivery is desired [1].

Precursor for 5-Nitrothiophene Antimicrobial Optimization

Use this compound as a core scaffold for synthesizing 5-nitrothiophene derivatives with potent anti-MRSA activity (MIC target ≤ 0.14 mg/mL) [2]. The unsubstituted hydrazone serves as the starting point for structure-activity relationship (SAR) studies where p-substitution and nitro-group introduction are systematically explored to improve hydrophobicity and potency, following the QSAR model that established hydrophobicity as a fundamental property for biological response [3].

Corrosion Inhibition for Mild Steel in Acidic Environments

Employ the hydrazone's heteroatom-rich structure (N, O, S donors) as a corrosion inhibitor for mild steel. Although studies on the closely related derivative 3-(cyano-dimethyl-methyl)-benzoic acid thiophen-2-ylmethylene-hydrazide (CBTH) demonstrated significant inhibition efficiency through adsorption and electrochemical mechanisms, the parent BTMH scaffold offers a simpler and more readily accessible alternative for inhibitor formulation [4].

Early-Stage In Vivo Efficacy Studies

Capitalize on the favorable therapeutic window (LD50 of 3506 mg/kg in mice) for preliminary in vivo pharmacological screening . The moderate acute toxicity allows for wider dosing ranges compared to more toxic hydrazide drugs like isoniazid, facilitating initial safety and efficacy assessments in animal models before committing to more costly lead optimization .

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